molecular formula C10H15N B6282906 1-(3-methylphenyl)propan-2-amine CAS No. 588-06-7

1-(3-methylphenyl)propan-2-amine

Cat. No.: B6282906
CAS No.: 588-06-7
M. Wt: 149.23 g/mol
InChI Key: KCTJOEASAHXBBW-UHFFFAOYSA-N
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Description

1-(3-methylphenyl)propan-2-amine, also known as 3-methylamphetamine, is an organic compound with the molecular formula C10H15N. It is a derivative of amphetamine and belongs to the class of phenethylamines. This compound is known for its stimulant properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-methylphenyl)propan-2-amine can be synthesized through several methods. One common approach involves the reductive amination of 3-methylacetophenone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. Another method involves the catalytic hydrogenation of 3-methylphenyl-2-nitropropene using a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are commonly employed.

Major Products Formed

    Oxidation: 3-methylacetophenone, 3-methylbenzoic acid.

    Reduction: 3-methylphenylpropanol, 3-methylphenylpropanamine.

    Substitution: 3-nitro-1-(3-methylphenyl)propan-2-amine, 3-bromo-1-(3-methylphenyl)propan-2-amine, 3-sulfo-1-(3-methylphenyl)propan-2-amine.

Scientific Research Applications

1-(3-methylphenyl)propan-2-amine has been studied for various scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research has explored its potential use in treating conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)propan-2-amine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a releasing agent for monoamines, including dopamine, norepinephrine, and serotonin. By increasing the release of these neurotransmitters, the compound exerts stimulant effects, enhancing alertness, concentration, and energy levels.

Comparison with Similar Compounds

Similar Compounds

    Amphetamine: 1-phenylpropan-2-amine, a well-known stimulant with similar effects.

    Methamphetamine: N-methyl-1-phenylpropan-2-amine, a potent stimulant with higher potency and longer duration of action.

    3,4-Methylenedioxyamphetamine (MDA): A compound with both stimulant and empathogenic effects.

Uniqueness

1-(3-methylphenyl)propan-2-amine is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological properties and metabolic pathways. This structural variation can result in differences in potency, duration of action, and side effect profile compared to other similar compounds.

Properties

CAS No.

588-06-7

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

1-(3-methylphenyl)propan-2-amine

InChI

InChI=1S/C10H15N/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6,9H,7,11H2,1-2H3

InChI Key

KCTJOEASAHXBBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC(C)N

Purity

95

Origin of Product

United States

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